1-(tert-Butyl)-3-fluoropyrrolidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(tert-Butyl)-3-fluoropyrrolidin-2-one is an organic compound that features a pyrrolidinone ring substituted with a tert-butyl group and a fluorine atom
Preparation Methods
The synthesis of 1-(tert-Butyl)-3-fluoropyrrolidin-2-one typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as tert-butylamine and 3-fluoropyrrolidin-2-one.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as sodium hydride or potassium tert-butoxide to facilitate the nucleophilic substitution reaction.
Industrial Production: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield.
Chemical Reactions Analysis
1-(tert-Butyl)-3-fluoropyrrolidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The fluorine atom in the compound can be substituted with other nucleophiles under appropriate conditions, leading to the formation of various substituted products.
Scientific Research Applications
1-(tert-Butyl)-3-fluoropyrrolidin-2-one has several applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(tert-Butyl)-3-fluoropyrrolidin-2-one involves its interaction with molecular targets such as enzymes and receptors. The tert-butyl group and fluorine atom contribute to its binding affinity and specificity. The compound may modulate biological pathways by inhibiting or activating specific enzymes or receptors, leading to various physiological effects.
Comparison with Similar Compounds
1-(tert-Butyl)-3-fluoropyrrolidin-2-one can be compared with other similar compounds, such as:
1-(tert-Butyl)-3-chloropyrrolidin-2-one: Similar structure but with a chlorine atom instead of fluorine.
1-(tert-Butyl)-3-bromopyrrolidin-2-one: Similar structure but with a bromine atom instead of fluorine.
1-(tert-Butyl)-3-iodopyrrolidin-2-one: Similar structure but with an iodine atom instead of fluorine.
The uniqueness of this compound lies in the presence of the fluorine atom, which imparts distinct electronic and steric properties, influencing its reactivity and interactions with biological targets.
Biological Activity
1-(tert-Butyl)-3-fluoropyrrolidin-2-one is a compound of significant interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article delves into its biological activity, synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C10H18FN, with a molecular weight of approximately 183.26 g/mol. The compound features a pyrrolidine ring with a tert-butyl group at the 1-position and a fluorine atom at the 3-position. This configuration enhances its lipophilicity and ability to penetrate biological membranes effectively, which is crucial for its interaction with various biological targets.
This compound exhibits several biological activities attributed to its ability to interact with biological macromolecules:
- Binding Affinity : The presence of the nitrogen atom allows the compound to form hydrogen bonds, enhancing its binding affinity towards enzymes and receptors. This characteristic is particularly beneficial in drug design for neurological disorders.
- Stabilization of Protein Conformations : Studies utilizing NMR spectroscopy have demonstrated that this compound can stabilize certain protein conformations, making it valuable in biochemical research.
Interaction with Biological Targets
The compound has shown promise in various studies focusing on its interaction with different biological targets:
- Neuropharmacological Effects : Its ability to penetrate the blood-brain barrier suggests potential applications in treating neurological conditions. Research indicates that derivatives of this compound could serve as lead structures for developing drugs targeting central nervous system disorders.
- Antimicrobial Properties : Preliminary studies have suggested that this compound may exhibit antimicrobial activity, although further research is needed to elucidate these effects comprehensively.
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
-
Neuropharmacological Study :
- A study investigated the effects of this compound on neurotransmitter systems in animal models. Results indicated that it modulates dopamine and serotonin pathways, suggesting potential applications in treating mood disorders.
-
Antimicrobial Activity :
- In vitro assays demonstrated that this compound exhibits activity against specific bacterial strains, indicating its potential as an antimicrobial agent. The exact mechanism remains under investigation but may involve interference with bacterial cell wall synthesis or function.
Synthesis
The synthesis of this compound typically involves several key steps:
- Formation of the Pyrrolidine Ring : The initial step involves creating the pyrrolidine framework through cyclization reactions.
- Introduction of Functional Groups : Subsequent reactions introduce the tert-butyl and fluorine substituents, enhancing the compound's reactivity and biological activity.
These synthetic pathways highlight the versatility of this compound in organic synthesis and drug development.
Comparative Analysis
To further understand the uniqueness of this compound, a comparison with structurally similar compounds is presented below:
Compound Name | Structure Features | Unique Aspects |
---|---|---|
4-Fluoropyrrolidine | Pyrrolidine ring with fluorine at position 4 | Lacks tert-butyl group; more polar |
tert-Butylpyrrolidinone | Pyrrolidinone structure with tert-butyl group | No fluorine; different reactivity profile |
3-Fluoropyrrolidine | Fluorine at position 3 without tert-butyl | Less sterically hindered; different binding properties |
This table illustrates how this compound stands out due to its combination of steric bulk from the tert-butyl group and electronic effects from the fluorine atom, contributing to its enhanced biological activity.
Properties
Molecular Formula |
C8H14FNO |
---|---|
Molecular Weight |
159.20 g/mol |
IUPAC Name |
1-tert-butyl-3-fluoropyrrolidin-2-one |
InChI |
InChI=1S/C8H14FNO/c1-8(2,3)10-5-4-6(9)7(10)11/h6H,4-5H2,1-3H3 |
InChI Key |
PXLQKVBDQWRRCZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)N1CCC(C1=O)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.